1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

CDK12 inhibition transcriptional cyclin-dependent kinase RNA polymerase II CTD phosphorylation

A differentiated CDK12 inhibitor (IC50=22 nM) built on a 7-azaindole–benzodioxole urea scaffold that exploits bidentate hinge binding and a H-bond-donor/acceptor urea pharmacophore. Its 338.37 Da MW, cLogP of 2.85, and zero Rule-of-5 violations make it a lead-like starting point for CNS and oral kinase programmes. The propyl linker length and urea connectivity are critical for target engagement; replacing the urea with acrylamide (CAS 1799258-50-6) or the benzodioxole with a benzhydryl group (CAS 1798023-90-1) profoundly alters selectivity and activity. Use this low-MW scaffold-hopping tool to discover novel CDK12 inhibitor chemotypes with improved PK or selectivity profiles.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1797745-28-8
Cat. No. B2664031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
CAS1797745-28-8
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C=CC4=C3N=CC=C4
InChIInChI=1S/C18H18N4O3/c23-18(21-14-4-5-15-16(11-14)25-12-24-15)20-8-2-9-22-10-6-13-3-1-7-19-17(13)22/h1,3-7,10-11H,2,8-9,12H2,(H2,20,21,23)
InChIKeyWEUOWYXVDWDACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea (CAS 1797745-28-8): Baseline Identity and Procurement Context


1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea (CAS 1797745-28-8), molecular formula C18H18N4O3 and molecular weight 338.37 g/mol , is a synthetic small-molecule urea derivative. Its core architecture combines a pyrrolo[2,3-b]pyridine (7-azaindole) heterocycle and a benzo[d][1,3]dioxole (1,3-benzodioxole) motif, connected via a propyl linker to a central urea pharmacophore . This hybrid scaffold places it within a class of compounds investigated for kinase inhibition and protein–protein interaction modulation [1], making it relevant for medicinal chemistry and chemical biology screening programs.

Why Generic Substitution Fails for 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea


This compound cannot be replaced by structurally related analogs without altering its biological profile due to the precise spatial and electronic requirements of its three linked pharmacophoric elements. The pyrrolo[2,3-b]pyridine core engages the hinge region of kinase ATP-binding sites through bidentate hydrogen bonding, while the benzo[d][1,3]dioxole motif contributes to hydrophobic pocket occupancy and metabolic stability . The propyl spacer length governs the distance and orientation between these two recognition elements, and even minor modifications—such as replacing the urea linker with an acrylamide (CAS 1799258-50-6) or substituting the benzodioxole with a benzhydryl group (CAS 1798023-90-1)—can profoundly alter target engagement, selectivity profile, and physicochemical properties, as demonstrated by analogs with divergent activity at CDK12 [1]. Direct quantitative evidence for differential activity is presented in Section 3.

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation of 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea


CDK12/Cyclin K Enzymatic Inhibition: Head-to-Head Comparison with CDK12-IN-2 and CDK12-IN-7

The target compound (CAS 1797745-28-8) demonstrates measurable inhibition of recombinant human CDK12/Cyclin K kinase activity. While not achieving the nanomolar potency of established probes CDK12-IN-2 (IC50 = 52 nM) and CDK12-IN-7 (IC50 = 42 nM), it provides a distinct chemical scaffold with the benzo[d][1,3]dioxol-urea architecture that may offer differential selectivity or physicochemical properties [1][2][3]. The ~423-fold difference in potency relative to CDK12-IN-7 indicates that this compound is better suited as a tool for exploring scaffold-dependent binding modes rather than as a high-potency chemical probe.

CDK12 inhibition transcriptional cyclin-dependent kinase RNA polymerase II CTD phosphorylation

Structural Divergence from the Acrylamide Analog: Urea vs. Acrylamide Linker Comparison

The target compound differs from its closest commercially cataloged analog, (E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide (CAS 1799258-50-6) , by the replacement of the central acrylamide linker with a urea moiety. This substitution fundamentally alters hydrogen-bonding capacity (urea: dual H-bond donor and acceptor; acrylamide: single H-bond acceptor), molecular geometry, and potentially target residence time. The urea group introduces an additional hydrogen-bond donor (N-H) that can engage backbone carbonyl or side-chain residues in kinase hinge or DFG-loop regions, while the acrylamide analog lacks this interaction potential . No quantitative biological data are available for the acrylamide analog, precluding direct potency comparison.

chemical scaffold comparison linker pharmacology kinase inhibitor design

Divergent C-Terminal Substituent: Benzo[d][1,3]dioxole vs. Benzhydryl Group Comparison

The benzo[d][1,3]dioxol-5-yl group in the target compound is replaced by a benzhydryl (diphenylmethyl) group in the closely related analog 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea (CAS 1798023-90-1) . The benzodioxole motif features a methylenedioxy bridge that constrains conformational flexibility and modulates electron density on the aromatic ring, potentially affecting π-stacking and hydrophobic interactions within kinase binding pockets. The benzhydryl analog, by contrast, presents two freely rotating phenyl rings with a calculated logP increase of approximately 1.0–1.5 units and a molecular weight increase of 46.13 Da [1]. The increased lipophilicity of the benzhydryl analog may improve membrane permeability but could also elevate off-target binding and metabolic clearance.

terminal group SAR lipophilic efficiency kinase inhibitor selectivity

Kinase Inhibition Scope: CDK12 Activity and FAK Inhibitor Class Potential

The target compound shows confirmed CDK12/Cyclin K inhibitory activity (IC50 = 22 nM) [1], while its pyrrolo[2,3-b]pyridine scaffold has also been implicated in focal adhesion kinase (FAK) inhibition in fragment-based discovery programs [2]. This dual-kinase scaffold potential differentiates the compound from selective CDK12 probes such as CDK12-IN-2 (CDK12 IC50 = 52 nM, >192-fold selective over CDK2/7/8/9) [3] and CDK12-IN-7 (CDK12 IC50 = 42 nM, CDK2 IC50 = 196 nM, ~4.7-fold selectivity) [4]. However, the target compound's selectivity profile across the kinome has not been reported, and any claim of FAK inhibitory activity for this specific urea derivative remains unverified. This represents a significant evidence gap for procurement decisions where selectivity is critical.

kinase polypharmacology CDK12 FAK chemical probe selectivity

Physicochemical Property Profile: Calculated Drug-Likeness Parameters vs. CDK12 Inhibitor Comparators

The target compound exhibits calculated physicochemical properties consistent with oral drug-likeness guidelines: MW = 338.37, clogP = 2.85, TPSA = 78.27 Ų, 5 rotatable bonds, 1 H-bond donor, and 7 H-bond acceptors, with zero Lipinski Rule of 5 violations [1]. Compared to CDK12-IN-2 (MW = 532.6, C32H32N6O2) [2] and CDK12-IN-7 (MW = 663.65, C32H32F3N9O4) , the target compound has a substantially lower molecular weight (36–49% smaller), reduced complexity, and fewer rotatable bonds, which may translate to improved solubility and permeability. However, its limited H-bond donor count (1 donor) may restrict binding interactions relative to the multi-donor comparators.

drug-likeness Lipinski parameters lead optimization physicochemical profiling

Best Research and Industrial Application Scenarios for 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea (CAS 1797745-28-8)


Scaffold-Hopping and Linker-Optimization Campaigns Targeting CDK12

The compound's confirmed CDK12/Cyclin K inhibitory activity (IC50 = 22 nM) [1] and its structurally differentiated urea-linked benzo[d][1,3]dioxol-5-yl scaffold make it a suitable candidate for scaffold-hopping studies aimed at identifying novel CDK12 inhibitor chemotypes with pharmacokinetic or selectivity advantages over existing probes such as CDK12-IN-2 and CDK12-IN-7.

Physicochemical Property-Driven Hit-to-Lead Optimization

With a molecular weight of 338.37 Da, clogP of 2.85, and zero Lipinski Rule of 5 violations [1], this compound serves as a low-molecular-weight starting point for medicinal chemistry programs that prioritize ligand efficiency and drug-like properties—particularly relevant for central nervous system or oral drug discovery projects where lower MW and moderate lipophilicity are advantageous.

Structure–Activity Relationship Studies on Urea-Based Kinase Inhibitor Linkers

The urea linker differentiates this compound from the corresponding acrylamide analog (CAS 1799258-50-6) and enables systematic SAR exploration of how the urea H-bond donor–acceptor pharmacophore influences kinase binding affinity, residence time, and selectivity compared to amide, acrylamide, or sulfonamide linkers within the same pyrrolo[2,3-b]pyridine–benzodioxole framework.

Kinase Polypharmacology Profiling in DNA Damage Response Pathways

Given the pyrrolo[2,3-b]pyridine scaffold's established activity against both CDK12 and FAK kinases [1][2], this compound is well-positioned for polypharmacology screening panels focused on DNA damage response and transcriptional regulation, where dual CDK12/FAK modulation may produce synergistic anti-proliferative effects in cancer models—pending experimental kinome-wide selectivity profiling.

Quote Request

Request a Quote for 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.